

An In-depth Technical Guide to 4-Methylquinolin-8-amine

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Compound of Interest Compound Name: 4-Methylisoquinolin-8-amine Get Quote Cat. No.: B15247360

A Note on Nomenclature: This guide provides comprehensive data for 4-Methylguinolin-8amine. Extensive searches for "4-Methylisoquinolin-8-amine" did not yield a confirmed CAS number or specific technical data for this exact isomer. The guinoline derivative, however, is a well-documented compound. It is presumed that this is the compound of interest. A structural comparison between the quinoline and isoquinoline ring systems is provided below for clarity.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of 4-Methylquinolin-8-amine, including its chemical properties, synthesis, and potential biological significance.

Chemical Identity and Structure

4-Methylguinolin-8-amine, also known as 8-Amino-4-methylguinoline, is an aromatic heterocyclic compound.[1] Its structure consists of a quinoline core with a methyl group at position 4 and an amino group at position 8.

CAS Number: 62748-01-0[1][2]

Chemical Structure:

• IUPAC Name: 4-methylquinolin-8-amine[3]

Molecular Formula: C10H10N2[1][2]

Molecular Weight: 158.20 g/mol [3]



- SMILES: CC1=C2C=CC=C(C2=NC=C1)N[3]
- InChi Key: JRIMCEIADALFEE-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 4-Methylquinolin-8-amine.

Table 1: Physicochemical Properties

Property	Value	Source
Melting Point	84 °C	ChemicalBook
Boiling Point	334.4±27.0 °C (Predicted)	ChemicalBook
Density	1.169±0.06 g/cm³ (Predicted)	ChemicalBook
рКа	4.74±0.13 (Predicted)	ChemicalBook
Appearance	Dark brown powder/solid	[1]
Solubility	Generally soluble in polar organic solvents like ethanol and DMSO; low solubility in water.[4]	[4]

Table 2: Spectroscopic Data Summary



Data Type	Key Features	Source
Mass Spec	Molecular Ion (M+): 158	[3]
¹ H NMR	Predicted shifts would show aromatic protons and a characteristic methyl singlet.	General Spectroscopic Principles
¹³ C NMR	Predicted shifts would correspond to the quinoline ring carbons and the methyl carbon.	General Spectroscopic Principles
IR	Expected peaks for N-H stretching (amine), C-H stretching (aromatic and alkyl), and C=N/C=C stretching (aromatic ring).	General Spectroscopic Principles

Synthesis and Experimental Protocols

The synthesis of 4-methyl-8-aminoquinoline can be approached through established methods for quinoline ring formation, such as the Skraup or Doebner-von Miller reactions, followed by functional group manipulations. A representative synthetic protocol is outlined below.

Representative Synthetic Protocol: Doebner-von Miller Reaction

This protocol describes a general method for synthesizing a substituted quinoline, adapted for 4-Methylquinolin-8-amine.

- Reactants: 2-Nitroaniline, Crotonaldehyde, and an acid catalyst (e.g., hydrochloric acid with an oxidizing agent like arsenic pentoxide or iron(III) chloride).
- Procedure: a. A mixture of 2-nitroaniline and hydrochloric acid in water is prepared in a
 reaction vessel equipped with a reflux condenser and stirrer. b. The oxidizing agent is added
 to the mixture. c. Crotonaldehyde is added dropwise to the heated mixture. The reaction is
 typically exothermic. d. The mixture is refluxed for several hours to ensure the completion of
 the cyclization reaction, forming 8-nitro-4-methylquinoline. e. After cooling, the reaction





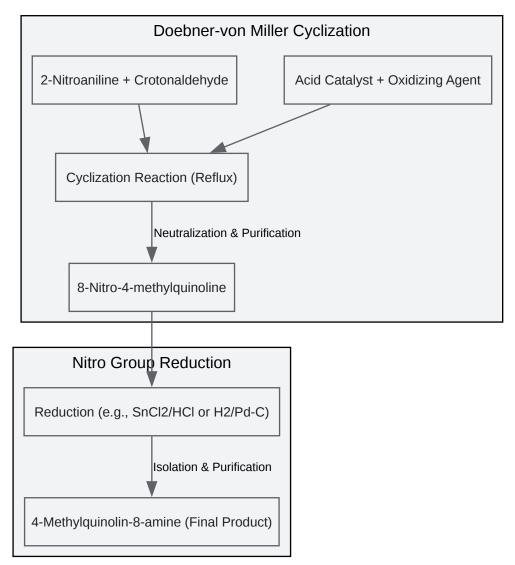


mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. f. The crude 8-nitro-4-methylquinoline is filtered, washed, and purified by recrystallization or chromatography.

• Reduction of the Nitro Group: a. The purified 8-nitro-4-methylquinoline is dissolved in a suitable solvent, such as ethanol or acetic acid. b. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C), is used to reduce the nitro group to an amine. c. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. d. Upon completion, the product is isolated by neutralization and extraction, followed by purification to yield 4-Methylquinolin-8-amine.

Diagram 1: General Synthetic Workflow





General Synthesis of 4-Methylquinolin-8-amine

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Caption: A flowchart illustrating the two main stages for the synthesis of 4-Methylquinolin-8-amine.

Biological Activity and Potential Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a broad range of biological activities.[5] 4-aminoquinoline derivatives are well-known for their antimalarial properties, with chloroquine being a prominent example.[6] Derivatives of 8-aminoquinoline, such as primaquine and tafenoquine, are also used as antimalarial drugs.[7]



While specific studies on the biological activity of 4-Methylquinolin-8-amine are not extensively reported in publicly available literature, its structural similarity to known bioactive molecules suggests potential for investigation as an anti-infective agent.[8] Research on related 8-quinolinamines has shown promising antimalarial, antileishmanial, and antimicrobial activities. [8]

General Biological Assay Protocol: In Vitro Antimalarial Activity

This protocol describes a common method for assessing the efficacy of compounds against Plasmodium falciparum, the parasite responsible for malaria.

- Parasite Culture:P. falciparum strains (e.g., chloroquine-sensitive and resistant strains) are cultured in human red blood cells in a suitable culture medium (e.g., RPMI-1640) supplemented with human serum and maintained in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
- Drug Sensitivity Assay: a. The test compound (4-Methylquinolin-8-amine) is dissolved in a
 suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations. b. The
 parasite culture, synchronized to the ring stage, is added to 96-well plates containing the
 various drug concentrations. c. The plates are incubated for 48-72 hours under the same
 conditions as the culture maintenance.
- Determination of Parasite Growth Inhibition: a. Parasite growth can be quantified using various methods, such as microscopic counting of parasitemia, or more commonly, using a fluorescent DNA dye like SYBR Green I, which binds to parasite DNA. b. The fluorescence intensity is measured using a plate reader, which correlates with the number of viable parasites.
- Data Analysis: a. The results are expressed as the percentage of growth inhibition compared to a drug-free control. b. The 50% inhibitory concentration (IC₅₀) is calculated by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Structural Clarification: Quinoline vs. Isoquinoline

To avoid confusion, the fundamental structural difference between the quinoline and isoquinoline cores is illustrated below. The position of the nitrogen atom within the bicyclic



system defines the parent heterocycle.

Diagram 2: Quinoline vs. Isoquinoline Core Structures

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